molecular formula C9H10BrNO3 B6616441 methyl 2-amino-6-bromo-3-methoxybenzoate CAS No. 1247385-32-5

methyl 2-amino-6-bromo-3-methoxybenzoate

Cat. No. B6616441
M. Wt: 260.08 g/mol
InChI Key: NHBKZQWBKIVEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-6-bromo-3-methoxybenzoate (MBM) is an organic compound that has been studied for its potential applications in various scientific fields. It is an ester of 2-amino-6-bromobenzoic acid and methanol, and is a white, crystalline solid. MBM has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been studied for its potential pharmacological applications, including its effects on biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 2-amino-6-bromo-3-methoxybenzoate involves the bromination of methyl 2-amino-3-methoxybenzoate followed by esterification with bromine and methanol.

Starting Materials
Methyl 2-amino-3-methoxybenzoate, Bromine, Methanol, Sodium hydroxide

Reaction
Step 1: Bromination of methyl 2-amino-3-methoxybenzoate with bromine in the presence of sodium hydroxide to yield methyl 2-amino-6-bromo-3-methoxybenzoate, Step 2: Esterification of methyl 2-amino-6-bromo-3-methoxybenzoate with methanol and sulfuric acid to yield methyl 2-amino-6-bromo-3-methoxybenzoate

Scientific Research Applications

Methyl 2-amino-6-bromo-3-methoxybenzoate has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been studied for its potential pharmacological applications, including its effects on biochemical and physiological processes.

Mechanism Of Action

The exact mechanism of action of methyl 2-amino-6-bromo-3-methoxybenzoate is not yet known. However, it is believed that methyl 2-amino-6-bromo-3-methoxybenzoate may act as an inhibitor of certain enzyme activities, as well as an agonist of certain receptors. It has also been suggested that methyl 2-amino-6-bromo-3-methoxybenzoate may act as an antioxidant, potentially protecting cells against oxidative damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl 2-amino-6-bromo-3-methoxybenzoate have not been extensively studied. However, it has been suggested that methyl 2-amino-6-bromo-3-methoxybenzoate may have anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, methyl 2-amino-6-bromo-3-methoxybenzoate has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.

Advantages And Limitations For Lab Experiments

The main advantage of using methyl 2-amino-6-bromo-3-methoxybenzoate in laboratory experiments is its low cost and easy availability. Additionally, methyl 2-amino-6-bromo-3-methoxybenzoate is a relatively stable compound, making it suitable for use in a variety of experiments. However, methyl 2-amino-6-bromo-3-methoxybenzoate is a relatively new compound, and its exact mechanism of action is still not well understood. Additionally, methyl 2-amino-6-bromo-3-methoxybenzoate has not been extensively studied, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are several potential future directions for the study of methyl 2-amino-6-bromo-3-methoxybenzoate. First, further research is needed to understand the exact mechanism of action of methyl 2-amino-6-bromo-3-methoxybenzoate. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of methyl 2-amino-6-bromo-3-methoxybenzoate. Additionally, further research could explore the potential applications of methyl 2-amino-6-bromo-3-methoxybenzoate in drug development and other medical treatments. Finally, further studies could explore the potential of methyl 2-amino-6-bromo-3-methoxybenzoate as a catalyst for organic synthesis or as a starting material for the synthesis of other compounds.

properties

IUPAC Name

methyl 2-amino-6-bromo-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKZQWBKIVEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-bromo-3-methoxybenzoate

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